N-gamma-Acetyl-5-methoxykynurenamine Hydrochloride
N-gamma-Acetyl-5-methoxykynurenamine Hydrochloride
AMK is an active metabolite of the neurohormone melatonin. It is formed from melatonin via the metabolic intermediate AFMK that is then deformylated by catalase or formamidase. AMK scavenges singlet oxygen in vitro when used at a concentration of 200 µM. It inhibits the epinephrine- and arachidonic acid-induced production of prostaglandin E2 (PGE2;) and PGD2 in ovine seminal vesicle microsomes in a concentration- and time-dependent manner, as well as LPS-induced increases in COX-2 levels in RAW 264.7 macrophages when used at a concentration of 500 µM. AMK (20 mg/kg) decreases MPTP-induced increases in lipid peroxidation in the cytosol and mitochondria from substantia nigra and striatum in a mouse model of MPTP-induced Parkinson’s disease.
Brand Name:
Vulcanchem
CAS No.:
1215711-91-3
VCID:
VC0043337
InChI:
InChI=1S/C12H16N2O3.ClH/c1-8(15)14-6-5-12(16)10-7-9(17-2)3-4-11(10)13;/h3-4,7H,5-6,13H2,1-2H3,(H,14,15);1H
SMILES:
CC(=O)NCCC(=O)C1=C(C=CC(=C1)OC)N.Cl
Molecular Formula:
C12H17ClN2O3
Molecular Weight:
272.73 g/mol
N-gamma-Acetyl-5-methoxykynurenamine Hydrochloride
CAS No.: 1215711-91-3
Cat. No.: VC0043337
Molecular Formula: C12H17ClN2O3
Molecular Weight: 272.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | AMK is an active metabolite of the neurohormone melatonin. It is formed from melatonin via the metabolic intermediate AFMK that is then deformylated by catalase or formamidase. AMK scavenges singlet oxygen in vitro when used at a concentration of 200 µM. It inhibits the epinephrine- and arachidonic acid-induced production of prostaglandin E2 (PGE2;) and PGD2 in ovine seminal vesicle microsomes in a concentration- and time-dependent manner, as well as LPS-induced increases in COX-2 levels in RAW 264.7 macrophages when used at a concentration of 500 µM. AMK (20 mg/kg) decreases MPTP-induced increases in lipid peroxidation in the cytosol and mitochondria from substantia nigra and striatum in a mouse model of MPTP-induced Parkinson’s disease. |
|---|---|
| CAS No. | 1215711-91-3 |
| Molecular Formula | C12H17ClN2O3 |
| Molecular Weight | 272.73 g/mol |
| IUPAC Name | N-[3-(2-amino-5-methoxyphenyl)-3-oxopropyl]acetamide;hydrochloride |
| Standard InChI | InChI=1S/C12H16N2O3.ClH/c1-8(15)14-6-5-12(16)10-7-9(17-2)3-4-11(10)13;/h3-4,7H,5-6,13H2,1-2H3,(H,14,15);1H |
| Standard InChI Key | JMBYMENFYWCJRD-UHFFFAOYSA-N |
| SMILES | CC(=O)NCCC(=O)C1=C(C=CC(=C1)OC)N.Cl |
| Canonical SMILES | CC(=O)NCCC(=O)C1=C(C=CC(=C1)OC)N.Cl |
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